Welcome to the BenchChem Online Store!
molecular formula C13H12BrNO B1470062 5-(Benzyloxy)-2-(bromomethyl)pyridine CAS No. 1204424-83-8

5-(Benzyloxy)-2-(bromomethyl)pyridine

Cat. No. B1470062
M. Wt: 278.14 g/mol
InChI Key: MMYWCFNOYMDOQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09238631B2

Procedure details

A mixture of 540 mg (2.51 mmol) 5-benzyloxy-2-pyridinemethanol (prepared according to J. Med. Chem. 1977, 20, 1258-1262), 536 mg N-bromo succinimide (3.01 mmol), and 1.2 g polymer bound triphenylphosphine (loading approx. 3 mmol/g, approx. 3.3 mmol) in dichloromethane (40 mL) was stirred overnight at room temperature. All solids were removed by filtration, and the filtrate was washed with aqueous sodium bicarbonate and water, and than concentrated in vacuo. The crude product (540 mg of a slightly pink solid, 79% crude yield) was used without further purification.
Quantity
540 mg
Type
reactant
Reaction Step One
Quantity
536 mg
Type
reactant
Reaction Step One
[Compound]
Name
polymer
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
3.3 mmol
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15]O)=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[Br:17]N1C(=O)CCC1=O.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>ClCCl>[CH2:1]([O:8][C:9]1[CH:10]=[CH:11][C:12]([CH2:15][Br:17])=[N:13][CH:14]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
540 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)CO
Name
Quantity
536 mg
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
polymer
Quantity
1.2 g
Type
reactant
Smiles
Step Two
Name
Quantity
3.3 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
All solids were removed by filtration
WASH
Type
WASH
Details
the filtrate was washed with aqueous sodium bicarbonate and water
CONCENTRATION
Type
CONCENTRATION
Details
than concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product (540 mg of a slightly pink solid, 79% crude yield) was used without further purification

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C1=CC=CC=C1)OC=1C=CC(=NC1)CBr

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.